1-Boc-3-(2,3-difluorophenyl)pyrrolidine
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Overview
Description
1-Boc-3-(2,3-difluorophenyl)pyrrolidine is a chemical compound with the molecular formula C15H19F2NO2 It is a pyrrolidine derivative where the nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, and the pyrrolidine ring is substituted with a 2,3-difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Boc-3-(2,3-difluorophenyl)pyrrolidine can be synthesized through several synthetic routes. One common method involves the reaction of 3-(2,3-difluorophenyl)pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified through standard techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These methods often include the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-Boc-3-(2,3-difluorophenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
1-Boc-3-(2,3-difluorophenyl)pyrrolidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of fine chemicals and as a building block in material science.
Mechanism of Action
The mechanism of action of 1-Boc-3-(2,3-difluorophenyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the Boc group provides steric protection, allowing selective reactions at other sites on the molecule. The difluorophenyl group can enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
- 1-Boc-3-(2,6-difluorophenyl)pyrrolidine
- 1-Boc-3-(3,4-difluorophenyl)pyrrolidine
- 1-Boc-3-(4-fluorophenyl)pyrrolidine
Uniqueness
1-Boc-3-(2,3-difluorophenyl)pyrrolidine is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity, binding affinity, and overall chemical properties. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for targeted research applications.
Properties
Molecular Formula |
C15H19F2NO2 |
---|---|
Molecular Weight |
283.31 g/mol |
IUPAC Name |
tert-butyl 3-(2,3-difluorophenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H19F2NO2/c1-15(2,3)20-14(19)18-8-7-10(9-18)11-5-4-6-12(16)13(11)17/h4-6,10H,7-9H2,1-3H3 |
InChI Key |
RSGFHKAGIBKVRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=C(C(=CC=C2)F)F |
Origin of Product |
United States |
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